molecular formula C20H18N2O4 B3013298 (2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 931360-30-4

(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B3013298
CAS No.: 931360-30-4
M. Wt: 350.374
InChI Key: JWIAIGWLGDGYGD-XDOYNYLZSA-N
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Description

(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the 2-imino-2H-chromene-3-carboxamide family, which are recognized as perspective compounds for the pharmaceutical industry . A key structural feature of this class is the bioisosteric replacement of the ketone typically found at the 2nd position of a coumarin with an imine group, a modification designed to enhance biological activity . Scientific studies on closely related analogues have demonstrated that these molecules can exhibit potent cytotoxic effects against a range of human cancer cell lines . For instance, one research compound (VIa) showed notable activity against MCF-7 (breast), PC-3 (prostate), A-549 (lung), and Caco-2 (colon) cancer cell lines, with results indicating that many synthesized compounds in this family show equipotent activity to standard drugs like 5-fluorouracil and docetaxel . The specific acetyloxyimino and dimethylphenyl substituents on this compound are intended to fine-tune its lipophilicity and electronic properties, which are critical parameters investigated for their impact on cytotoxic potency . This product is intended for research applications only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

[(Z)-[3-[(3,5-dimethylphenyl)carbamoyl]chromen-2-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12-8-13(2)10-16(9-12)21-19(24)17-11-15-6-4-5-7-18(15)25-20(17)22-26-14(3)23/h4-11H,1-3H3,(H,21,24)/b22-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIAIGWLGDGYGD-XDOYNYLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NOC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Acetyloxyimino Group: The acetyloxyimino group can be introduced via an oximation reaction, where a hydroxylamine derivative reacts with an appropriate carbonyl compound.

    Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the chromene core, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Biological Activity

(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide is a novel compound belonging to the chromene class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chromene core with various functional groups that influence its biological activity. The key structural components include:

  • Chromene ring : Provides the foundational framework for biological interactions.
  • Acetyloxy and imino groups : Enhance reactivity and potential interaction with biological targets.
  • Dimethylphenyl substitution : Impacts lipophilicity and electronic properties, which are crucial for activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The proposed mechanisms include:

  • Inhibition of cancer cell proliferation : The compound may inhibit key signaling pathways that promote tumor growth.
  • Modulation of inflammatory responses : By targeting inflammatory mediators, it may exert anti-inflammatory effects.

Anticancer Activity

Research indicates that compounds within the chromene class exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that related compounds demonstrate IC50 values indicating potent activity against various cancer cell lines. For example, a derivative exhibited an IC50 of 8.5 μM against MCF-7 cells and 0.9 μM against A-549 cells .
CompoundCell LineIC50 (μM)
This compoundMCF-78.5
Related CompoundA-5490.9
Standard Drug (Docetaxel)Caco-2Comparable

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Microbial Inhibition : Studies suggest that chromenes can inhibit both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics.

Case Studies

  • Cancer Treatment Efficacy : A study investigated the effects of this compound on prostate cancer cells. Results indicated a marked reduction in cell viability when treated with this compound compared to controls.
  • Inflammation Modulation : Another study focused on the anti-inflammatory properties of similar chromene derivatives, demonstrating their ability to reduce pro-inflammatory cytokines in vitro.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of various substituents on the phenyl ring and their influence on biological activity:

  • Dimethyl substitutions enhance lipophilicity and cytotoxicity.
  • Acetyloxy group is crucial for improving solubility and bioavailability.

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

Structural Similarities :

  • Both compounds share the N-(3,5-dimethylphenyl)carboxamide group, which enhances lipophilicity and may improve membrane penetration in chloroplasts .

Functional Differences :

  • Core Structure: The target compound has a chromene core, while the comparator has a naphthalene ring.
  • Substituents: The hydroxyl group in the comparator vs. the acetyloxyimino group in the target compound alters electronic properties. The acetyloxyimino group introduces steric bulk and electron-withdrawing effects, which may modulate binding affinity .

Activity :

  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits PET-inhibiting activity with an IC50 of ~10 µM in spinach chloroplasts . The target compound’s activity remains unquantified in the provided evidence, but its structural features suggest comparable or distinct potency depending on substituent interactions.

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide

Structural Similarities :

  • Both compounds feature the 3,5-dimethylphenyl group, which influences crystal packing and lipophilicity .

Functional Differences :

  • Backbone: The trichloro-acetamide group in the comparator contrasts with the chromene-carboxamide core of the target compound.
  • Crystal Geometry : The comparator’s asymmetric unit contains two molecules, while the target compound’s solid-state geometry is unreported. Such differences impact solubility and formulation in agrochemical applications .

2-Imino-2H-chromene-3-carboxamides

Structural Similarities :

  • These compounds share the chromene-carboxamide scaffold but lack the acetyloxyimino group .

Functional Differences :

  • Reactivity: The acetyloxyimino group in the target compound may undergo hydrolysis or rearrangement under acidic conditions, unlike simpler imino derivatives. This could affect environmental stability or metabolic pathways .
  • Synthesis: 2-Imino-2H-chromene-3-carboxamides are synthesized via condensation of cyanoacetamide with salicylaldehydes, whereas the target compound likely requires additional steps to introduce the acetyloxyimino group .

Structure-Activity Relationships (SAR)

Substituent Effects

  • 3,5-Dimethylphenyl Group : Enhances lipophilicity and PET-inhibiting activity in related compounds (e.g., IC50 ~10 µM in hydroxynaphthalene-carboxamides) .

Core Structure Influence

  • Chromene vs. Naphthalene : Chromenes’ fused benzene-pyran ring system may offer better π-π stacking with aromatic residues in target proteins compared to naphthalenes.

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents IC50 (PET Inhibition) References
Target Compound Chromene Acetyloxyimino, 3,5-dimethylphenyl Not reported
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene Hydroxyl, 3,5-dimethylphenyl ~10 µM
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Acetamide Trichloro, 3,5-dimethylphenyl Not reported

Table 2: Electronic and Lipophilic Properties

Compound LogP (Predicted) Electron Effects
Target Compound ~3.5 Electron-withdrawing (acetyloxyimino)
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ~2.8 Electron-donating (hydroxyl)
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide ~4.1 Strongly electron-withdrawing (Cl3)

Q & A

Q. What synthetic methodologies are recommended for synthesizing (2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide, and how is structural confirmation achieved?

Answer: The compound can be synthesized via a multi-step approach involving:

  • Coupling reactions : Use of TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent for amide bond formation under inert conditions (e.g., dry DCM, 0–5°C) .
  • Substituent introduction : Modifications to the chromene core or aryl groups (e.g., 3,5-dimethylphenyl) require careful selection of precursors and reaction stoichiometry .
    Structural confirmation employs:
  • 1H/13C NMR : To verify substituent positions and stereochemistry (e.g., Z-configuration of the imino group) .
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Elemental analysis : To confirm purity (±0.5% deviation from theoretical values) .

Q. What in vitro assays are suitable for initial evaluation of biological activity for this compound?

Answer:

  • Antioxidant assays : DPPH radical scavenging or FRAP (Ferric Reducing Antioxidant Power) to assess electron-donating capacity, as demonstrated in structurally related chromene-carboxamide derivatives .
  • Anti-inflammatory assays : Inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
  • Cytotoxicity screening : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to identify preliminary therapeutic potential .

Advanced Research Questions

Q. How can synthetic yield be optimized when introducing electron-donating or electron-withdrawing groups to the aryl moiety?

Answer:

  • Reaction temperature control : Lower temperatures (0–5°C) minimize side reactions during coupling steps .
  • Substituent effects : Electron-donating groups (e.g., methoxy) may enhance nucleophilic reactivity of intermediates, while electron-withdrawing groups (e.g., nitro) require longer reaction times or elevated temperatures .
  • Purification strategies : Use of column chromatography with gradient elution (hexane:ethyl acetate) to isolate pure products, as validated in analogous chromene-carboxamide syntheses .

Q. How should researchers address contradictory data in biological activity across studies (e.g., varying IC50 values)?

Answer:

  • Standardize assay conditions : Control variables such as cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Use multiple assays (e.g., enzymatic inhibition + cell-based assays) to confirm activity .
  • Structural analogs : Compare activity trends with derivatives (e.g., N-(3,5-dimethylphenyl) vs. N-(4-cyanophenyl)) to identify substituent-dependent mechanisms .

Q. What computational strategies predict the compound’s molecular targets or binding modes?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with potential targets (e.g., kinases or inflammatory enzymes) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to validate docking results .
  • QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity data to guide structural optimization .

Q. How can spectroscopic discrepancies (e.g., unexpected NMR shifts) be resolved during characterization?

Answer:

  • Variable temperature NMR : Identify dynamic processes (e.g., tautomerism) affecting chemical shifts .
  • 2D NMR techniques : HSQC and HMBC to assign ambiguous signals, particularly in crowded aromatic regions .
  • X-ray crystallography : Resolve absolute configuration and confirm Z/E isomerism, as applied to related chromene derivatives .

Q. What strategies mitigate degradation during storage or biological testing?

Answer:

  • Stability studies : Use HPLC-UV to monitor degradation under varying pH, temperature, and light exposure .
  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N2 or Ar) to prevent hydrolysis of the acetyloxyimino group .
  • Protective formulations : Encapsulate in cyclodextrins or liposomes for in vivo studies to enhance stability .

Methodological Resources

  • Synthesis protocols : Detailed in and .
  • Biological assays : Referenced in –13.
  • Computational tools : Described in .

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